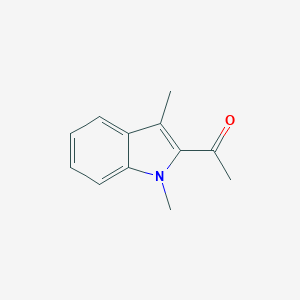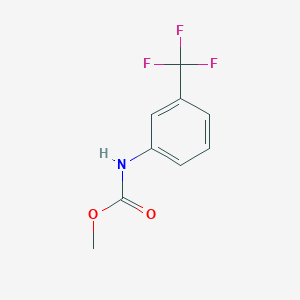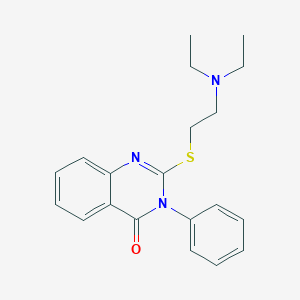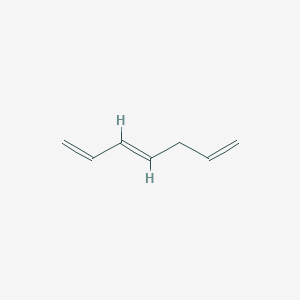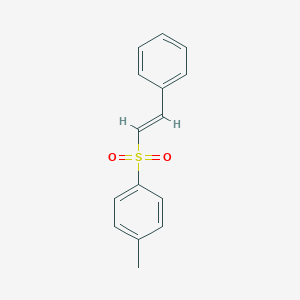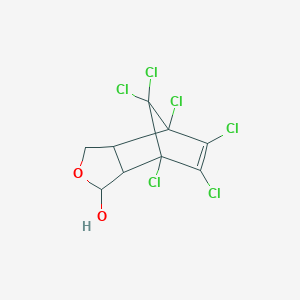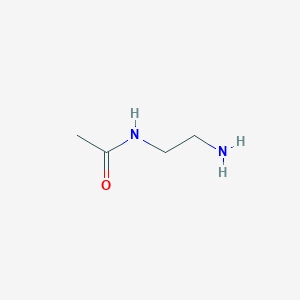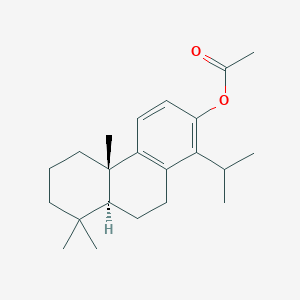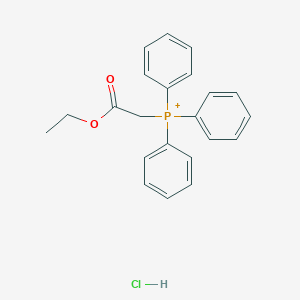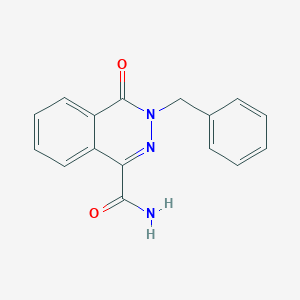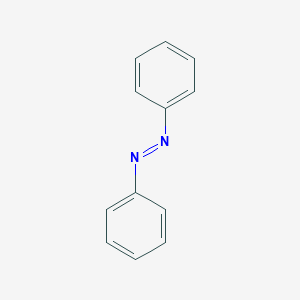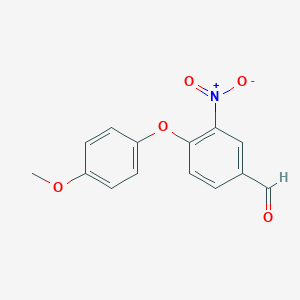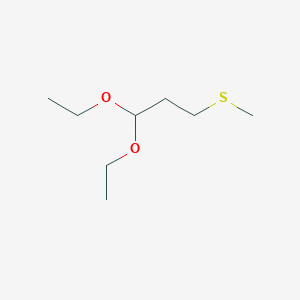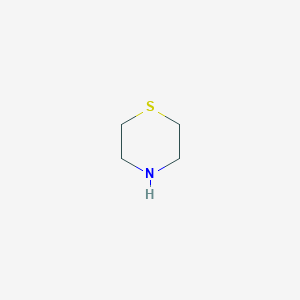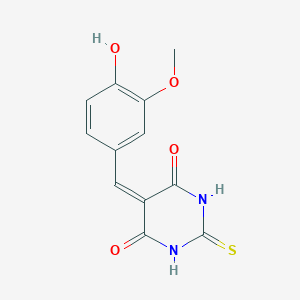
5-Vanillylidene-2-thiobarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Vanillylidene-2-thiobarbituric acid (VTB) is a synthetic compound that has been widely used in scientific research. It is a derivative of thiobarbituric acid and vanillin, and its chemical structure is shown in Figure 1. VTB has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of 5-Vanillylidene-2-thiobarbituric acid is not fully understood, but it is believed to involve the formation of adducts with biomolecules, including proteins and DNA. 5-Vanillylidene-2-thiobarbituric acid has been shown to inhibit lipid peroxidation and scavenge free radicals, which may contribute to its antioxidant activity. 5-Vanillylidene-2-thiobarbituric acid has also been found to induce apoptosis in cancer cells, possibly through the activation of caspases.
Biochemische Und Physiologische Effekte
5-Vanillylidene-2-thiobarbituric acid has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, such as xanthine oxidase and NADPH oxidase. 5-Vanillylidene-2-thiobarbituric acid has also been found to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, 5-Vanillylidene-2-thiobarbituric acid has been shown to inhibit the growth of cancer cells and induce cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
5-Vanillylidene-2-thiobarbituric acid has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high stability in solution. 5-Vanillylidene-2-thiobarbituric acid can be used as a probe to study protein-ligand interactions, and it has a fluorescent property that can be used for imaging applications. However, 5-Vanillylidene-2-thiobarbituric acid has some limitations. It has a low solubility in water, which may limit its application in aqueous systems. In addition, 5-Vanillylidene-2-thiobarbituric acid has a potential toxicity, and its concentration should be carefully controlled in cell-based assays.
Zukünftige Richtungen
There are several future directions for the research of 5-Vanillylidene-2-thiobarbituric acid. First, the mechanism of action of 5-Vanillylidene-2-thiobarbituric acid needs to be further elucidated, especially its interaction with biomolecules. Second, the potential therapeutic applications of 5-Vanillylidene-2-thiobarbituric acid need to be explored, especially in the treatment of cancer and inflammatory diseases. Third, the development of 5-Vanillylidene-2-thiobarbituric acid derivatives with improved solubility and selectivity is needed. Fourth, the application of 5-Vanillylidene-2-thiobarbituric acid in imaging and sensing technologies needs to be further explored.
Conclusion:
In conclusion, 5-Vanillylidene-2-thiobarbituric acid is a synthetic compound that has been widely used in scientific research. It has a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied. 5-Vanillylidene-2-thiobarbituric acid has potential applications in the treatment of cancer and inflammatory diseases, and its application in imaging and sensing technologies needs to be further explored.
Synthesemethoden
5-Vanillylidene-2-thiobarbituric acid can be synthesized by reacting thiobarbituric acid with vanillin in the presence of a catalyst. The reaction mechanism involves the formation of a Schiff base intermediate, which is then reduced by sodium borohydride to yield 5-Vanillylidene-2-thiobarbituric acid. The purity and yield of 5-Vanillylidene-2-thiobarbituric acid can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-Vanillylidene-2-thiobarbituric acid has been used in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antioxidant, anti-inflammatory, and anticancer activities. 5-Vanillylidene-2-thiobarbituric acid has been used as a probe to study protein-ligand interactions, and it has been found to bind to various proteins, including serum albumin, cytochrome c, and DNA.
Eigenschaften
CAS-Nummer |
73681-14-8 |
|---|---|
Produktname |
5-Vanillylidene-2-thiobarbituric acid |
Molekularformel |
C12H10N2O4S |
Molekulargewicht |
278.29 g/mol |
IUPAC-Name |
5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H10N2O4S/c1-18-9-5-6(2-3-8(9)15)4-7-10(16)13-12(19)14-11(7)17/h2-5,15H,1H3,(H2,13,14,16,17,19) |
InChI-Schlüssel |
NJSVXZLVNLOVCG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)O |
Andere CAS-Nummern |
73681-14-8 |
Piktogramme |
Acute Toxic; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



